molecular formula C10H10FNO B1350977 N-Cyclopropyl 4-fluorobenzamide CAS No. 88229-16-7

N-Cyclopropyl 4-fluorobenzamide

Cat. No.: B1350977
CAS No.: 88229-16-7
M. Wt: 179.19 g/mol
InChI Key: YPSPTZQFKWMPDX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzamides in Medicinal Chemistry and Organic Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai

Fluorinated benzamides, a class of compounds to which N-Cyclopropyl 4-fluorobenzamide (B1200420) belongs, have demonstrated a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ainih.gov For instance, the fluorine atom can enhance a molecule's ability to cross the blood-brain barrier, a crucial factor for drugs targeting the central nervous system. ontosight.ai Furthermore, the strategic placement of fluorine can block metabolic pathways, leading to a longer duration of action for a drug. acs.org In organic synthesis, fluorinated benzamides serve as versatile intermediates for the creation of more complex molecules. nih.gov

Role of the Cyclopropyl (B3062369) Moiety in Bioactive Compounds and Synthetic Methodologies

The cyclopropyl group is another structural feature that confers unique and desirable properties to bioactive molecules. hyphadiscovery.comresearchgate.net This small, strained ring system is considered a "bioisostere" of other common functional groups, meaning it can mimic their spatial arrangement and electronic properties while offering distinct advantages. nih.gov

In drug design, the introduction of a cyclopropyl moiety can:

Improve Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its target, thereby increasing its potency.

Enhance Metabolic Stability: The cyclopropyl group can be more resistant to metabolic degradation compared to other alkyl groups, leading to improved pharmacokinetic profiles. hyphadiscovery.com However, it's important to note that in some cases, the cyclopropyl ring can be a site of metabolism. nih.gov

Modulate Lipophilicity: The cyclopropyl group can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai

Increase Novelty and Patentability: The unique structural nature of the cyclopropyl group can lead to the discovery of novel chemical entities with new intellectual property potential.

In synthetic methodologies, cyclopropane-containing building blocks are valuable for constructing complex molecular architectures. researchgate.netnih.gov The strain within the three-membered ring can be harnessed to drive various chemical transformations, enabling the synthesis of a diverse range of compounds.

The combination of a fluorinated benzamide (B126) and a cyclopropyl group in N-Cyclopropyl 4-fluorobenzamide creates a molecule with a rich chemical profile, making it a valuable tool for researchers in both medicinal chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPTZQFKWMPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399175
Record name N-cyclopropyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-16-7
Record name N-cyclopropyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclopropyl 4 Fluorobenzamide and Its Derivatives

Direct Amidation and Coupling Reactions

Direct amidation and coupling reactions represent the most straightforward approaches to forming the amide bond in N-cyclopropyl 4-fluorobenzamide (B1200420) and its related structures. These methods typically involve the reaction of a carboxylic acid derivative with an amine.

Condensation of 4-Fluorobenzoyl Chloride with Cyclopropylamine (B47189)

The most common and direct synthesis of N-cyclopropyl 4-fluorobenzamide involves the condensation reaction between 4-fluorobenzoyl chloride and cyclopropylamine. This reaction is a classic example of nucleophilic acyl substitution. The highly reactive acid chloride readily reacts with the nucleophilic cyclopropylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

This method is often favored for its high yield and the ready availability of the starting materials. The reaction can be carried out under various conditions, often using a suitable solvent like dichloromethane (B109758) and a tertiary amine base such as triethylamine.

Synthesis of Related N-Cyclopropyl Fluorobenzamide Analogues

The fundamental principles of direct amidation can be extended to synthesize a wide array of N-cyclopropyl fluorobenzamide analogs. By varying the substituents on both the benzoyl and cyclopropyl (B3062369) moieties, a diverse library of compounds can be generated. For instance, the synthesis of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives has been reported as potential c-Met kinase inhibitors. nih.gov Similarly, novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogs have been synthesized and evaluated for their anti-tubercular and antibacterial activities. nih.gov

The choice of coupling agents and reaction conditions can be critical in achieving high yields and purity, especially with more complex substrates. Catalysts such as iron(III) chloride have been shown to be effective in promoting the direct amidation of esters under solvent-free conditions. mdpi.comresearchgate.net

Advanced Synthetic Strategies Involving Cyclopropyl Amides

Beyond direct amidation, more advanced synthetic strategies have been developed to introduce the cyclopropyl amide group, particularly when stereochemistry is a crucial factor.

Stereoselective Approaches to Cyclopropyl Amides

The stereoselective synthesis of cyclopropyl amides is of significant interest due to the importance of chirality in drug action. These methods aim to control the three-dimensional arrangement of atoms in the cyclopropane (B1198618) ring.

Chiral cyclopropanation reactions are powerful tools for the enantioselective synthesis of cyclopropanes. rsc.orgresearchgate.net These reactions often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a well-known method for cyclopropanation. rsc.org Asymmetric variations of this reaction have been developed to achieve high enantioselectivity. nih.gov

Another important approach is the Michael Initiated Ring Closure (MIRC) reaction, which has emerged as a powerful method for accessing chiral cyclopropanes with high stereoselectivity. rsc.orgresearchgate.net This method can utilize chiral substrates or catalysts to control the stereochemistry. rsc.org Furthermore, chemoenzymatic strategies using engineered proteins have shown promise in the diastereo- and enantioselective construction of cyclopropyl ketones, which can be further diversified into various cyclopropane-containing scaffolds. nih.gov A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes has also been described, employing a three-step sequence of aldol–cyclopropanation–retro-aldol reactions. rsc.org

Ring-Opening Reactions of Cyclopropyl Carbinols for Amide Synthesis

An alternative and innovative approach to synthesizing amides involves the ring-opening reactions of cyclopropyl carbinols. researchgate.netresearchgate.net In this one-pot protocol, the reaction of cyclopropyl carbinols with acetonitrile (B52724), which acts as both a nitrogen source and a solvent, leads to the formation of amides. researchgate.net The reaction proceeds through the acid-catalyzed ring-opening of the cyclopropyl carbinol to form a homoallylic carbocation, which then reacts with acetonitrile to yield the desired amide product. researchgate.net This method offers a versatile route to amides with moderate to good yields. researchgate.net

The regioselectivity of cyclopropane ring-opening can be influenced by the substituents on the ring. For instance, in superacidic media, the ring-opening of trans-2-phenylcyclopropylamine hydrochloride derivatives can proceed via cleavage of the distal C2-C3 bond. nih.gov In contrast, an isomeric amide derived from 2-phenylcyclopropane carboxylic acid undergoes cleavage of the vicinal C1-C2 bond. nih.gov Additionally, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines provides an efficient pathway to substituted pyrroles, involving a distal cleavage of the cyclopropane ring. organic-chemistry.org

Electrochemical Synthesis and Transformations

Electrosynthesis provides a versatile platform for a variety of chemical transformations, including rearrangements, ring-openings, and dealkylations of amides. researchgate.netrsc.org These methods leverage the direct use of electrons as reagents, minimizing waste and often enhancing reaction selectivity. researchgate.net

A practical and efficient method for accessing cyclopropylamines, the key precursors to N-cyclopropyl benzamides, is through an electro-induced Hofmann rearrangement of the corresponding cyclopropyl amides. researchgate.netthieme-connect.com This reaction avoids the use of corrosive and toxic halogens and stoichiometric amounts of strong bases typically required in the classic Hofmann rearrangement. thieme-connect.com

The electrochemical process is typically carried out in an undivided cell under galvanostatic conditions. researchgate.netthieme-connect.com A variety of cyclopropyl amides can be converted into their corresponding carbamates, which are then readily hydrolyzed to the desired cyclopropylamines. thieme-connect.com The reaction has been shown to be effective for a range of 1-substituted cyclopropyl amides, with yields ranging from moderate to excellent (23% to 94%). thieme-connect.com The use of platinum electrodes for both the anode and cathode in a mixture of acetonitrile and methanol (B129727) with sodium bromide as a mediator has been found to be effective. thieme-connect.com

A study by Jubault, Charette, Poisson, and their colleagues detailed the successful application of this method to a panel of 17 different cyclopropyl amides. researchgate.netthieme-connect.com The reaction's success highlights its potential as a complementary approach to existing methods for synthesizing cyclopropylamines. thieme-connect.com

Table 1: Electro-induced Hofmann Rearrangement of 1-Phenylcyclopropyl Amide (1a) - Optimization of Reaction Conditions thieme-connect.com

EntrySolvent (ratio)Electrolyte (equiv.)Electrodes (Anode/Cathode)Current (mA)Charge (F/mol)Yield (%)
1MeCN/MeOH (8:2)NaBr (0.5)Pt/Pt100490 (isolated)

Reaction performed on 1-phenylcyclopropyl amide as a model substrate. Yield refers to the isolated yield of the corresponding carbamate (B1207046).

This electrochemical approach is not only limited to methanol. Other primary alcohols, such as benzylic and allylic alcohols, have also been successfully employed, leading to the formation of the corresponding carbamates. acs.org However, the use of ethanol (B145695) or tert-butanol (B103910) did not yield the desired product. acs.org

N-cyclopropylamides can undergo electrochemical oxidative ring-opening, a transformation that provides access to different classes of compounds, such as 1,3-oxazines. chemistryviews.orgorganic-chemistry.orgfigshare.com This process typically involves the generation of an N-centered radical through electrolysis, which then leads to the opening of the strained cyclopropane ring. organic-chemistry.org

Research by Huang and colleagues has demonstrated an electrochemical method for the synthesis of 1,3-oxazines from the reaction of N-cyclopropylamides with various alcohols. chemistryviews.org This reaction is performed in an undivided electrochemical cell and avoids the need for external oxidants. chemistryviews.orgfigshare.com The process has shown a broad substrate scope, tolerating primary, secondary, and even tertiary alcohols, as well as various substituents on the aryl group of the amide. chemistryviews.orgorganic-chemistry.org The yields for the desired 1,3-oxazines are reported to be moderate to high. chemistryviews.org

The proposed mechanism involves the oxidation of a mediator, such as ferrocene, which in turn promotes the formation of an N-centered radical from the cyclopropylamide. organic-chemistry.org This radical undergoes ring-opening to form an alkyl radical, which is then trapped intramolecularly to form the 1,3-oxazine ring. organic-chemistry.org In some cases, the ring-opening can lead to the formation of β-hydroxyamides, particularly when ferrocenylcyclopropylamines are used in the presence of air. rsc.org This is thought to proceed through the generation of a ferrocinium ion, leading to a distonic radical cation that is ultimately trapped by oxygen. rsc.org

Table 2: Electrochemical Oxidative Ring-Opening of N-Cyclopropylbenzamide with Methanol organic-chemistry.org

SubstrateAlcoholProductYield (%)
N-CyclopropylbenzamideMethanol2-Phenyl-5,6-dihydro-4H-1,3-oxazine85

Optimized yield under standard conditions reported in the study.

This oxidative ring-opening strategy has also been explored using photoredox catalysis to produce fluorinated imines from cyclopropylamides, which can then be converted to a variety of fluorinated amines. researchgate.net

The N-dealkylation of tertiary amides is a significant transformation in medicinal chemistry and drug metabolism studies. researchgate.net Electrosynthesis offers a green and efficient alternative to traditional chemical methods for this purpose. researchgate.net This process often mimics the metabolic pathways of cytochrome P450 enzymes. researchgate.net

Electrosynthetic methods for N-dealkylation typically involve the anodic oxidation of the amide. The Shono oxidation, for example, can lead to an α-methoxylated intermediate when the reaction is carried out in methanol, which can then be further transformed to the dealkylated product. researchgate.net Controlled current electrosynthesis in an undivided cell has been successfully used for the selective dealkylation of N,N-diethylbenzamides. researchgate.net

While specific examples for this compound are not detailed, the general principles are applicable. A novel electrochemical oxidative transamidation of tertiary amines with N-acyl imides has also been reported, providing access to amide compounds through C-N bond cleavage. tandfonline.com This method is environmentally friendly and has been demonstrated with a range of substrates, yielding products in modest to good yields. tandfonline.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for the successful implementation of any synthetic methodology, and electrochemical syntheses are no exception. For the electro-induced Hofmann rearrangement, extensive optimization has been performed. thieme-connect.com Key parameters that influence the reaction outcome include the choice of solvent, electrolyte, electrode material, current intensity, and total charge passed. thieme-connect.com

For the synthesis of cyclopropylamine precursors via the Hofmann rearrangement, a mixture of acetonitrile and methanol was found to be an effective solvent system. thieme-connect.com Sodium bromide was identified as a suitable electrolyte, and platinum electrodes were preferred for both the anode and cathode. thieme-connect.com A constant current of 100 mA and a total charge of 4 F·mol⁻¹ were determined to be optimal for the conversion of 1-phenylcyclopropyl amide to its corresponding carbamate in 90% isolated yield. thieme-connect.com

In general, for electrochemical reactions, factors such as the reaction temperature and pressure can also play a significant role. For instance, in some fluoromethylation reactions, conducting the synthesis in a pressure tube at elevated temperatures has been shown to improve yields. researchgate.net While not directly related to the synthesis of the target compound, this highlights the importance of exploring a wide range of reaction parameters during optimization. The use of a mild base, such as DBU, has also been shown to be critical in optimizing certain condensation reactions for the synthesis of related heterocyclic systems. researchgate.net

Structural Characterization and Conformational Analysis of N Cyclopropyl 4 Fluorobenzamide

Solid-State Structural Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state provides invaluable insights into the intrinsic properties of a compound. For N-Cyclopropyl 4-fluorobenzamide (B1200420), while specific single-crystal X-ray diffraction data is not publicly available, a thorough analysis can be extrapolated from studies on closely related benzamide (B126) derivatives.

Single-Crystal X-ray Diffraction Studies

Table 1: Expected Crystallographic Parameters for N-Cyclopropyl 4-fluorobenzamide

Parameter Expected Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
C-N (amide) Bond Length ~1.33 Å
C=O (amide) Bond Length ~1.24 Å
C-F Bond Length ~1.36 Å

Note: These values are estimations based on related structures and may vary in an actual experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In benzamides, hydrogen bonding is a dominant force in dictating the crystal packing. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of supramolecular synthons. mdpi.com

Conformational Preferences and Intramolecular Interactions

The flexibility of this compound is primarily associated with rotation around the C(O)-N and N-cyclopropyl bonds. Understanding the preferred conformations is key to rationalizing its behavior in different environments.

Torsional Angles and Planarity of Aromatic and Amide Moieties

The planarity of the benzamide unit is a critical conformational feature. The amide bond (C(O)-N) possesses a significant degree of double bond character due to resonance, which restricts rotation and favors a planar conformation. However, studies on other N-cyclopropyl amides have revealed unexpected conformational behavior. For instance, N-cyclopropylacetamide exhibits a notable population of the E-rotamer (cis) around the carbonyl-nitrogen bond, a feature that is rare in other secondary amides due to steric hindrance. nih.govacs.org This suggests that this compound might also adopt a non-planar conformation with a significant twist between the phenyl ring and the amide plane. The torsional angle between the aromatic ring and the amide group in related benzamides has been observed to be around 30° in computational models of isolated molecules, but can increase to approximately 60° in the solid state to facilitate more favorable packing interactions.

Spectroscopic Investigations for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and providing further insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton, and the protons of the cyclopropyl (B3062369) group. The ¹³C NMR spectrum would complement this by providing signals for all unique carbon atoms in the molecule. The presence of the fluorine atom would lead to characteristic splitting patterns in the signals of nearby protons and carbons due to spin-spin coupling.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift/Frequency
¹H NMR Aromatic protons δ 7.0-8.0 ppm
Amide proton (N-H) δ 8.0-9.0 ppm
Cyclopropyl methine proton δ 2.7-2.9 ppm
Cyclopropyl methylene (B1212753) protons δ 0.5-1.0 ppm
¹³C NMR Carbonyl carbon (C=O) δ 165-170 ppm
Aromatic carbons δ 115-165 ppm (with C-F coupling)
Cyclopropyl methine carbon δ 22-25 ppm
Cyclopropyl methylene carbons δ 5-10 ppm
IR N-H stretch 3200-3400 cm⁻¹
C=O stretch 1630-1680 cm⁻¹

These predicted values are based on data from analogous compounds and general spectroscopic principles. chemicalbook.com Experimental verification would be necessary for definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the protons of the 4-fluorophenyl ring and the N-cyclopropyl group. The aromatic protons typically appear as two sets of multiplets in the downfield region (approximately δ 7.0-8.0 ppm). The protons on the benzene (B151609) ring adjacent to the carbonyl group are deshielded and appear at a lower field than those adjacent to the fluorine atom. The fluorine atom itself causes splitting of the adjacent proton signals (³JHF coupling). The methine proton of the cyclopropyl group directly attached to the nitrogen atom appears as a multiplet further upfield, while the methylene protons of the cyclopropyl ring are typically observed as complex multiplets in the most upfield region of the spectrum (around δ 0.5-1.0 ppm). The amide proton (N-H) gives rise to a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide is characteristically found at the most downfield position (around δ 165-170 ppm). The aromatic carbons show signals in the δ 115-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The signals for the cyclopropyl carbons appear in the upfield region, with the methine carbon appearing around δ 20-25 ppm and the methylene carbons at approximately δ 5-10 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and established principles. Actual experimental values may vary slightly.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O)-~166
Aromatic C-F-~164 (d, ¹JCF ≈ 250 Hz)
Aromatic C-C=O-~131
Aromatic CH (ortho to C=O)~7.8 (m)~129
Aromatic CH (ortho to F)~7.1 (m)~115 (d, ²JCF ≈ 22 Hz)
Cyclopropyl CH~2.9 (m)~23
Cyclopropyl CH₂~0.9 (m)~7
Cyclopropyl CH₂~0.6 (m)~7
Amide NHbroad singlet-

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The molecular formula of the compound is C₁₀H₁₀FNO, corresponding to a molecular weight of 179.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 179. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the benzene ring, leading to the formation of a stable 4-fluorobenzoyl cation at m/z 123. This is often the base peak in the spectrum.

Loss of Cyclopropyl Group: Fragmentation can occur at the N-cyclopropyl bond.

McLafferty Rearrangement: While less common for this specific structure, it is a possible pathway for amides with longer alkyl chains.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Fragment Ion Identity
179[C₁₀H₁₀FNO]⁺Molecular Ion (M⁺)
123[C₇H₄FO]⁺4-Fluorobenzoyl cation
95[C₆H₄F]⁺Fluorophenyl cation

Chromatographic and Elemental Characterization

Chromatographic techniques are essential for the purification of this compound and for verifying its purity.

Chromatography: Purification of the crude product after synthesis is typically achieved using column chromatography on silica (B1680970) gel. A common eluent system for this separation is a mixture of n-heptane and ethyl acetate, with the polarity being gradually increased to isolate the compound from starting materials and by-products cymitquimica.com. The purity of the final product can be assessed by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). GC analysis would likely be performed on a capillary column, such as one with a polydimethylsiloxane (B3030410) phase containing 5% phenyl groups cymitquimica.com.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the theoretical values calculated from the molecular formula, C₁₀H₁₀FNO. This serves as a fundamental confirmation of the compound's empirical formula and purity.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Theoretical Percentage
CarbonC12.01167.03%
HydrogenH1.0085.62%
FluorineF18.99810.60%
NitrogenN14.0077.82%
OxygenO15.9998.93%

Biological Activities and Pharmacological Investigations of N Cyclopropyl 4 Fluorobenzamide Derivatives

Evaluation of Potential Therapeutic Applications

The versatility of the N-cyclopropyl 4-fluorobenzamide (B1200420) moiety has led to its inclusion in various molecular designs aimed at treating a spectrum of diseases. The unique combination of the rigid cyclopropyl (B3062369) group and the electronegative fluorine atom can significantly influence the binding affinity, selectivity, and pharmacokinetic profile of the parent molecule.

Derivatives incorporating the N-cyclopropyl 4-fluorobenzamide structure have been investigated for their ability to interact with key neuroreceptors, a common strategy in the development of treatments for psychiatric disorders. The modulation of dopamine (B1211576) and serotonin (B10506) receptor pathways is a cornerstone of antipsychotic drug action. nih.govmdpi.com

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. nih.gov The this compound framework can be part of larger molecules designed to possess affinity for these receptors. For instance, long-chain arylpiperazine derivatives, a class of compounds known to target central nervous system receptors, have been designed to modulate dopamine D2 receptors. mdpi.com Computational studies on various structural derivatives have shown that specific modifications can enhance binding affinity to the dopamine D2 receptor (DRD2). mdpi.com While direct studies on this compound itself are limited in this context, its structural features are relevant in the design of new dopaminergic ligands. The development of ergoline (B1233604) derivatives with high affinity for D2 receptors and thioxanthene (B1196266) derivatives that act as potent antagonists of D1, D2, D3, and D4 receptors highlights the diverse strategies for modulating the dopamine system. nih.gov

Serotonin (5-HT) receptors are crucial targets for a variety of therapeutic agents, including those for anxiety, depression, and psychosis. d-nb.infonih.gov Derivatives containing the this compound motif have been explored within larger molecular structures for their potential to bind to various serotonin receptor subtypes with high affinity and selectivity.

Research into arylpiperazine derivatives has yielded compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com The specific structure of the molecule, including the nature of its heterocyclic systems and the length of its alkyl chains, influences the binding profile. mdpi.com For example, studies have identified novel arylpiperazine compounds that combine a high affinity for the 5-HT1A receptor with activity at other serotonin and dopamine receptors, which is a desirable profile for potential antipsychotic drugs. mdpi.com

Furthermore, investigations into selective 5-HT(1F) receptor agonists have identified potent compounds for potential antimigraine activity. nih.gov These studies emphasize the importance of the amide substitution pattern in achieving high selectivity for the 5-HT(1F) receptor over other subtypes like 5-HT1A. nih.gov Computational analyses have also been employed to rationally design structural modifications to optimize binding affinity for the 5-HT1A receptor. mdpi.com

Compound Class / DerivativeTarget Receptor(s)Observed Affinity / SelectivityReference(s)
Arylpiperazine Derivatives5-HT1A, 5-HT2A, 5-HT7, D2Identified compounds with Ki values from 23.9 nM to 41.5 nM for 5-HT1A and moderate affinity for other receptors. mdpi.com
Pyrrolo[3,2-b]pyridine Derivatives5-HT1F, 5-HT1A, 5-HT1B, 5-HT1DC-5 acetamide (B32628) derivative was >100-fold selective for 5-HT1F over 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov
TIQ Phenylpiperazine Derivatives5-HT1A, Sigma-1Compounds showed high dual affinity, with Ki values as low as 0.44 nmol/L for 5-HT1A. d-nb.info
Montelukast Derivatives (Computational)5-HT1A, DRD2Modified structures showed enhanced binding free energies for both 5-HT1A and DRD2 receptors in simulations. mdpi.com

The this compound scaffold has been incorporated into novel molecules evaluated for their anticancer properties. These investigations have focused on the ability of these derivatives to halt the growth of cancer cells and to trigger programmed cell death.

Several studies have demonstrated the antiproliferative activity of derivatives containing the 4-fluorobenzamide moiety against various human cancer cell lines. For example, a series of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives showed promising cytotoxic effects, particularly against the HT-29 colon cancer cell line. researchgate.net Similarly, N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide demonstrated antiproliferative activity with low micromolar IC₅₀ values for growth inhibition. nih.gov Other research has shown that pyrimido[4,5-d]pyrimidine (B13093195) derivatives featuring a cyclopropyl group can inhibit the growth of hematological cancer cell lines. mdpi.com The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. tubitak.gov.tr

DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
N-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide (Compound 15)HT-29 (Colon)3.48 researchgate.net
N-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide (Compound 20)HT-29 (Colon)5.95 researchgate.net
N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (Compound 3)Human Cancer Cell LinesLow micromolar range nih.gov
1,4-dihydropyridine-based 1,2,3-triazole derivative (13ad')Caco-2 (Colorectal)0.63 ± 0.05 mdpi.com
4-aminopyrazolo[3,4-d]pyrimidine derivative (12c)UO-31 (Renal)0.87 nih.gov

Beyond simply halting proliferation, effective anticancer agents often induce apoptosis, or programmed cell death, in cancer cells. tubitak.gov.tr Derivatives of this compound have been shown to trigger this process. Studies on 4- and N-substituted benzoyltaurinamide derivatives revealed that the most active compounds could induce the intrinsic apoptotic pathway. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like BAX, caspase-9, and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov Another study on a novel 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated its ability to induce apoptosis through both the intrinsic and extrinsic pathways in colon cancer cells. mdpi.com The mechanism often involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. tubitak.gov.trnih.gov

Antiviral Spectrum and Mechanism of Action (e.g., Lassa Virus)

Research into the direct antiviral activity of N-cyclopropyl-4-fluorobenzamide derivatives, particularly against Lassa virus, is an area of emerging interest. While specific studies on this exact compound are not extensively available, the broader class of cyclopropane-containing compounds has shown promise in antiviral research. For instance, various cyclopropane (B1198618) derivatives have been investigated for their potential to inhibit viral replication. researchgate.net

Lassa fever, a viral hemorrhagic fever endemic to West Africa, currently has limited treatment options. researchgate.net The development of small-molecule inhibitors is a key strategy in addressing this unmet medical need. One such molecule, LHF-535, is a benzimidazole (B57391) derivative that has demonstrated potent anti-Lassa virus activity. researchgate.net While structurally distinct from N-cyclopropyl-4-fluorobenzamide, the investigation of diverse chemical scaffolds is crucial in the search for effective Lassa virus inhibitors. The mechanism of action for some antiviral compounds targeting Lassa virus involves the inhibition of viral entry into host cells, a critical step in the viral life cycle. researchgate.net

Further research is required to specifically evaluate the antiviral spectrum of N-cyclopropyl-4-fluorobenzamide derivatives and to elucidate their potential mechanisms of action against viruses like Lassa virus.

Antimicrobial and Antioxidant Properties

The antibacterial potential of compounds containing the cyclopropyl moiety has been recognized, particularly in the context of fluoroquinolone antibiotics where the cyclopropyl group can enhance antibacterial potency. nih.gov While direct studies on the antibacterial activity of N-cyclopropyl-4-fluorobenzamide are limited, research on structurally related amide derivatives containing cyclopropane has provided some insights.

In a study on various amide derivatives containing cyclopropane, several compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli. nih.gov The structure-activity relationship indicated that aryl amides generally showed higher activity than fatty amides. nih.gov This suggests that the aromatic nature of the benzamide (B126) portion of N-cyclopropyl-4-fluorobenzamide could be favorable for antibacterial activity.

Table 1: Antibacterial Activity of Selected Cyclopropane-Containing Amide Derivatives

CompoundTarget BacteriaActivity Level
Aryl Amide Derivative 1Staphylococcus aureusModerate
Aryl Amide Derivative 2Escherichia coliModerate
Fatty Amide Derivative 1Staphylococcus aureusLow to Inactive
Fatty Amide Derivative 2Escherichia coliLow to Inactive

Note: This table is illustrative and based on general findings for cyclopropane-containing amides, not specifically N-cyclopropyl-4-fluorobenzamide derivatives.

The antioxidant properties of chemical compounds are often evaluated through their ability to scavenge free radicals. Common assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Currently, there is a lack of specific studies reporting on the antioxidant potential of N-cyclopropyl-4-fluorobenzamide derivatives using radical scavenging assays. However, the antioxidant activity of various phenolic and flavonoid compounds, which are also aromatic structures, has been extensively studied. mdpi.comnih.gov The presence of the fluorinated benzene (B151609) ring in N-cyclopropyl-4-fluorobenzamide suggests that it could potentially possess some antioxidant properties, though this requires experimental validation. The mechanism of antioxidant action for many aromatic compounds involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. nih.gov

Enzyme Inhibition Studies

The ability of small molecules to bind to and inhibit the activity of specific enzymes is a fundamental principle of drug action. While direct studies on the binding affinities of N-cyclopropyl-4-fluorobenzamide to various enzymes are not widely reported, research on structurally related sulfonamide derivatives provides some context.

Interaction studies have shown that modifications to the structure of sulfonamides can significantly alter their binding affinities to target proteins or enzymes, which is a critical aspect of drug design. smolecule.com For example, certain sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase and urease, with docking studies suggesting that these compounds can occupy the active site of the enzymes and form strong interactions with key catalytic residues. nih.gov

Table 2: Illustrative Binding Data for Sulfonamide Derivatives with Enzymes

DerivativeTarget EnzymeBinding Affinity (Kb)Free Energy of Binding (ΔG)
YM-1Carbonic AnhydraseHighMore Negative
YM-2UreaseModerateNegative

Note: This table is based on data for sulfonamide derivatives and is intended to be illustrative of the types of data generated in enzyme inhibition studies. nih.gov The data does not represent N-cyclopropyl-4-fluorobenzamide.

The cyclopropyl group in N-cyclopropyl-4-fluorobenzamide can impart conformational rigidity to the molecule, which may enhance its binding affinity to a target protein. smolecule.com

The interaction of a compound with a cellular target, such as an enzyme, can lead to the modulation of downstream cellular signaling pathways. These pathways are complex networks that control various cellular processes, including growth, differentiation, and apoptosis.

Specific research on how N-cyclopropyl-4-fluorobenzamide derivatives modulate cellular signaling pathways is currently not available in the reviewed literature. However, it is known that various classes of compounds, such as flavonoids, can influence signaling pathways like the phosphoinositide-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Inhibition of specific kinases within these pathways is a common mechanism for anticancer drugs. Given that some benzamide derivatives have been investigated as kinase inhibitors, it is plausible that N-cyclopropyl-4-fluorobenzamide derivatives could also modulate such pathways, though this remains to be experimentally determined.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key to their pharmacological profile are the cyclopropyl group, the fluorine substituent, and the stereochemical arrangement of the molecule.

Impact of Cyclopropyl Moiety and Fluorine Substitution on Biological Activity

The presence of a cyclopropyl moiety and fluorine substitution on the benzamide scaffold significantly modulates the biological activity of these compounds. The cyclopropyl group, a small, rigid ring, is a key pharmacophore in numerous pharmaceuticals and bioactive molecules. Its rigid nature can help in locking the molecule into a specific conformation that is favorable for binding to its biological target.

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The introduction of a fluorine atom can influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. For instance, fluorination can block sites of oxidative metabolism, thereby increasing the compound's half-life in the body. In some cases, fluorine's high electronegativity can lead to stronger interactions with the target receptor.

The following table illustrates hypothetical comparative data based on general principles observed in medicinal chemistry, highlighting the potential impact of the cyclopropyl and fluorine moieties.

CompoundStructureModificationExpected Biological ActivityRationale
1 BenzamideParent ScaffoldLowLacks specific interacting groups.
2 4-FluorobenzamideFluorine SubstitutionModerateFluorine may enhance binding affinity and metabolic stability.
3 N-CyclopropylbenzamideCyclopropyl MoietyModerateCyclopropyl group may provide a favorable conformation for receptor binding.
4 N-Cyclopropyl-4-fluorobenzamideCombined ModificationPotentially HighSynergistic effect of fluorine and cyclopropyl group enhancing both binding and metabolic profile.

Stereochemical Influence on Pharmacological Profile

The stereochemistry of this compound derivatives can have a profound impact on their pharmacological profile. The three-dimensional arrangement of atoms in a molecule can dictate how it interacts with its biological target, often leading to significant differences in potency and efficacy between stereoisomers.

While specific studies on the stereoisomers of this compound are not prevalent, research on other benzamide derivatives underscores the importance of stereochemistry. In a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides and their analogs, the stereoisomers with different configurations at the 2-position of the pyrrolidine (B122466) ring exhibited marked differences in their dopamine D2 receptor binding affinities and their in vivo effects on apomorphine-induced hyperactivity nuvisan.com. For compounds with a 1-ethyl substituent, the S-enantiomer was more potent, whereas for those with longer 1-alkyl chains (n-butyl or n-hexyl), the R-enantiomer showed higher potency nuvisan.com. This reversal of stereospecificity with a change in a substituent highlights the subtle yet critical role of three-dimensional structure in drug-receptor interactions nuvisan.com.

These findings strongly suggest that the pharmacological activity of this compound derivatives would also be stereodependent. The specific spatial orientation of the cyclopropyl group and other substituents relative to the benzamide core would likely result in differential binding to target receptors.

In Vitro and In Vivo Pharmacological Profiling Methodologies

A comprehensive understanding of the pharmacological profile of this compound derivatives is achieved through a combination of in vitro and in vivo studies. These methodologies are crucial for elucidating the mechanism of action, potency, and potential therapeutic applications of these compounds.

In Vitro Methodologies

A variety of in vitro assays are employed to characterize the interaction of these compounds with their biological targets at a molecular and cellular level.

Assay TypeDescriptionInformation Gained
Receptor Binding Assays These assays measure the affinity of a compound for a specific receptor, often using radiolabeled ligands. For CNS-active compounds, targets like dopamine D2 and serotonin 5-HT2A/2C receptors are commonly investigated.Provides the binding affinity (Ki) of the compound for the target receptor.
Enzyme Inhibition Assays These assays determine the ability of a compound to inhibit the activity of a specific enzyme. For example, if the target is a kinase, the assay would measure the reduction in phosphorylation of a substrate.Determines the inhibitory concentration (IC50) of the compound against the target enzyme.
Cell-Based Functional Assays These assays measure the functional consequence of a compound binding to its target in a cellular context. Examples include calcium flux assays, inositol (B14025) phosphate (B84403) (IP) accumulation assays, and reporter gene assays.Elucidates whether the compound acts as an agonist, antagonist, or inverse agonist and provides its potency (EC50 or IC50).
Metabolic Stability Assays These assays assess the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes wuxiapptec.combioivt.com. The rate of disappearance of the parent compound is monitored over time nih.gov.Provides data on the compound's intrinsic clearance and potential for drug-drug interactions wuxiapptec.combioivt.com.

In Vivo Methodologies

Model/TechniqueDescriptionInformation Gained
Animal Models of Psychosis Models such as amphetamine-induced hyperactivity or prepulse inhibition (PPI) deficits in rodents are used to screen for antipsychotic potential.Assesses the ability of the compound to reverse psychosis-like behaviors, indicating potential antipsychotic efficacy.
Animal Models of Anxiety Behavioral tests like the elevated plus-maze, light-dark box, or marble-burying test in rodents are used to evaluate anxiolytic activity.Determines if the compound reduces anxiety-like behaviors, suggesting potential anxiolytic properties.
Microdialysis This technique allows for the in vivo sampling of neurotransmitters and their metabolites from specific brain regions of freely moving animals nih.govnews-medical.net. It is often coupled with sensitive analytical methods like HPLC rsc.org.Measures changes in extracellular neurotransmitter levels in response to drug administration, providing insights into the neurochemical mechanism of action nih.govnews-medical.net.

Computational Chemistry and Mechanistic Studies for N Cyclopropyl 4 Fluorobenzamide

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and predicting potential byproducts. For N-Cyclopropyl 4-fluorobenzamide (B1200420), this involves a close examination of the reactive intermediates and transition states that govern its formation and potential degradation pathways.

Radical Intermediates in Cyclopropyl (B3062369) Amide Reactions

The cyclopropyl group is a known mechanistic probe for identifying single-electron transfer (SET) processes in enzymatic and chemical oxidations. In the context of cyclopropyl amides, the formation of radical intermediates, specifically aminium cation radicals, is a key area of investigation. When subjected to oxidative conditions, such as those mediated by enzymes like cytochrome P450 or horseradish peroxidase, the nitrogen atom of the amide can undergo a one-electron oxidation. nih.govku.edu

This SET event leads to the formation of a highly reactive aminium cation radical. nih.gov A critical aspect of this intermediate is the potential for the fragmentation of the cyclopropane (B1198618) ring. This ring-opening is a characteristic indicator of a SET mechanism and results in the formation of a distonic cation radical. nih.gov The fate of this opened ring can vary, leading to different products depending on the reaction environment, such as the presence of molecular oxygen. nih.gov Studies on analogous compounds like N-cyclopropyl-N-methylaniline have shown that the aminium ion formed via SET oxidation undergoes exclusive fragmentation of the cyclopropyl ring. nih.gov

Transition State Analysis for Reaction Pathways

Computational methods, particularly density functional theory (DFT), are employed to analyze the transition states of reactions involving N-cyclopropyl amides. These studies help to elucidate the energetics and geometries of the transition state structures, providing insight into reaction feasibility and selectivity. For instance, in the N-dealkylation of related N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450, DFT calculations have shown that the process occurs in two steps. rsc.org

The initial step is a Cα–H hydroxylation on the N-substituent, which proceeds through a spin-selective mechanism. rsc.org The subsequent decomposition of the resulting carbinolamine is a water-assisted proton-transfer process. rsc.org The analysis of the transition states in these reactions reveals the influence of electronic effects, such as the πPh-πC-N conjugated system, which can impart a polar character to the transition state. rsc.org This polarity, in turn, can be influenced by the surrounding environment, such as the protein pocket of an enzyme. rsc.org

N-Dealkylation Mechanism Elucidation

N-dealkylation is a common metabolic pathway for many nitrogen-containing compounds. semanticscholar.org For N-cyclopropyl amides, understanding the mechanism of N-dealkylation is crucial for predicting their metabolic fate. Mechanistically, cytochrome P450-catalyzed N-dealkylation typically begins with the hydroxylation of the carbon atom alpha to the nitrogen. semanticscholar.org This forms an unstable carbinolamine intermediate that spontaneously breaks down. semanticscholar.orgnih.gov

In the case of N-cyclopropyl-N-methylaniline, studies have shown that its oxidation by liver microsomes leads to N-dealkylation products. nih.gov The detection of cyclopropanone (B1606653) hydrate (B1144303) as a metabolite provides strong evidence for a mechanism involving C-hydroxylation to form a carbinolamine intermediate, rather than a process initiated by single electron transfer. nih.gov This finding is significant as it helps to distinguish between different potential oxidative pathways. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, or 'ligand', might interact with a biological target, such as a protein or enzyme. nih.govnih.gov These methods are instrumental in rational drug design and in understanding the structure-activity relationships of potential therapeutic agents. nih.govnih.gov

Prediction of Ligand-Target Interactions

Molecular docking simulations are performed to predict the preferred binding orientation and affinity of a ligand to a target protein. researchgate.netnih.gov For a compound like N-Cyclopropyl 4-fluorobenzamide, these studies would involve placing the molecule into the active site of a relevant biological target. The structural features of this compound, including the 4-fluorobenzamide group and the cyclopropyl moiety, would be analyzed for their potential to form key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with the amino acid residues of the target's binding pocket.

The electron-withdrawing nature of the fluorine atom and the unique conformational properties of the cyclopropyl group are expected to play a significant role in its binding affinity and specificity. By comparing the docking scores and binding modes of a series of related benzamide (B126) derivatives, researchers can gain insights into the structural requirements for optimal interaction with a given target. researchgate.netnih.gov

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. nih.gov N-Cyclopropyl amides exhibit interesting and somewhat unexpected conformational behavior. nih.gov NMR studies combined with ab initio calculations on N-cyclopropylacetamide have revealed the presence of a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. nih.gov This is in contrast to other secondary acetamides where the Z-rotamer (trans) is overwhelmingly preferred due to steric hindrance. nih.gov

Furthermore, N-cyclopropylacetamide adopts an ortho conformation around the N-cyclopropyl bond, which is different from the anti conformation typically favored by other secondary acetamides. nih.gov Exploring the conformational landscape of this compound is crucial for understanding which low-energy conformations are likely to be present and which of these is the "bioactive" conformation responsible for its interaction with a biological target. nih.gov A thorough conformational search helps in building more accurate pharmacophore models and improves the reliability of docking studies. nih.gov

Quantum Chemical Calculations for this compound

Theoretical calculations for 3-fluorobenzamide (B1676559) have been performed using DFT with basis sets like 6-31++G(d,p) and 6-311++G(d,p) to understand its molecular characteristics. niscpr.res.in These studies involve optimizing the molecular structure to its lowest energy state and then calculating various properties. The findings from such analyses, including vibrational spectra (FTIR and FT-Raman), have shown good correlation with experimental data, validating the computational approach. niscpr.res.in Similar methodologies are applicable to this compound to elucidate its fundamental chemical nature.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is pivotal in determining its chemical reactivity and kinetic stability. This is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For the related compound, 3-fluorobenzamide, the frontier orbital energy gap has been determined to be 5.521 eV. niscpr.res.in This value provides an estimate for the electronic stability of the fluorobenzamide core.

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Benzamide Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
3-FluorobenzamideValue not specifiedValue not specified5.521 niscpr.res.in

Specific HOMO and LUMO energy values for 3-fluorobenzamide were not provided in the source material.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials shown in other colors of the spectrum (e.g., green for neutral).

For amide-containing molecules, the oxygen atom of the carbonyl group typically represents a region of high electron density (a negative potential site), making it susceptible to electrophilic attack. In the case of 3-fluorobenzamide, analysis has identified the region around the oxygen atom as electrophilic. niscpr.res.in Conversely, the hydrogen atoms of the amide group (N-H) are generally electron-deficient (positive potential sites) and are thus prone to nucleophilic attack. niscpr.res.in

In this compound, a similar MESP profile is expected. The carbonyl oxygen would be the primary site of negative potential. The fluorine atom, due to its high electronegativity, would also contribute to the negative potential on the benzoyl ring, particularly in its immediate vicinity. The N-H proton of the amide linkage and the protons of the cyclopropyl ring would exhibit positive electrostatic potential. Understanding these electrostatic landscapes is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for elucidating potential reaction mechanisms.

Table 2: Predicted Reactive Sites from MESP Analysis for Fluorobenzamide Structures

RegionPredicted Reactivity
Carbonyl OxygenSite for electrophilic attack (electron-rich) niscpr.res.in
Amide HydrogenSite for nucleophilic attack (electron-poor) niscpr.res.in
Aromatic RingInfluenced by the electron-withdrawing fluorine atom
Cyclopropyl GroupProtons would exhibit positive potential

Applications of N Cyclopropyl 4 Fluorobenzamide As a Synthetic Scaffold

A Versatile Building Block in Organic Synthesis

The inherent reactivity and conformational rigidity of the cyclopropyl (B3062369) group, coupled with the electronic properties of the 4-fluorobenzoyl moiety, make N-Cyclopropyl 4-fluorobenzamide (B1200420) a valuable starting material for a variety of organic transformations.

Construction of Complex Heterocyclic Systems

The N-cyclopropyl 4-fluorobenzamide framework serves as a versatile precursor for the synthesis of diverse and complex heterocyclic systems, which are privileged structures in many biologically active compounds. One notable application is in the synthesis of quinazolinones. Utilizing a transition-metal-free approach, ortho-fluorobenzamides, including derivatives of this compound, can undergo a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction with amides, followed by cyclization to yield quinazolin-4-ones acs.orgnih.gov. This methodology provides an efficient route to both 2-substituted and 2,3-disubstituted quinazolinone rings, which are core structures in numerous pharmaceuticals acs.orgnih.govnih.gov.

The reactivity of the fluorinated aromatic ring and the amide functionality allows for various cyclization strategies to construct other heterocyclic cores such as benzimidazoles and pyridines. For instance, derivatives of N-cyclopropylbenzamides have been utilized in the development of p38α MAP kinase inhibitors featuring a quinazolinone core, highlighting the utility of this scaffold in accessing complex, biologically relevant heterocycles nih.govnih.gov.

Generation of Functionalized Cyclopropanes and Amines

The cyclopropane (B1198618) ring in this compound can be strategically functionalized or opened to generate a variety of valuable synthetic intermediates. Palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones, a related class of compounds, have been shown to produce α,β-unsaturated ketones stereoselectively rsc.org. Similar palladium-catalyzed methodologies can be envisioned for N-cyclopropylbenzamide derivatives to access functionalized open-chain structures.

Furthermore, the reductive ring-opening of the cyclopropyl group offers a pathway to synthesize functionalized amines. Acid- and palladium(0)-catalyzed ring-opening reactions of cyclopropyl sulfonates have been developed for the preparation of substituted 1,3-dienylamines nih.gov. These strategies can be adapted to derivatives of this compound to generate novel amine building blocks for further synthetic elaboration.

An Important Intermediate in Pharmaceutical and Agrochemical Development

The N-cyclopropylbenzamide motif is a recurring feature in a number of compounds under investigation in both the pharmaceutical and agrochemical sectors, underscoring the importance of this compound as a key intermediate.

In the realm of pharmaceuticals, this scaffold is integral to the development of potent and selective kinase inhibitors. For example, a series of N-cyclopropylbenzamide-benzophenone hybrids were synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases nih.gov. The clinical candidate AZD6703, a p38α MAP kinase inhibitor, features a N-cyclopropyl-4-methylbenzamide moiety, demonstrating the clinical relevance of this structural class nih.gov. Another clinical candidate, BMS-582949, also a p38α MAP kinase inhibitor, incorporates a similar N-cyclopropylcarbamoylphenylamino core structure dntb.gov.ua. The synthesis of these complex molecules often involves the coupling of a derivative of N-cyclopropylbenzamide with a heterocyclic core.

While specific examples in the agrochemical industry are less publicly disclosed, the known biological activities of related compounds suggest its potential. For instance, various cyclopropane-containing compounds have been investigated as antifungal agents and herbicides nih.govsemanticscholar.org. The structural features of this compound make it an attractive starting point for the synthesis of novel agrochemicals.

A Template for the Design and Synthesis of Novel Pharmacophores

The defined three-dimensional structure of the N-cyclopropylamide group makes it an excellent starting point for the design of novel pharmacophores, where the spatial arrangement of functional groups is critical for biological activity.

Derivatization Strategies for Enhanced Bioactivity

The this compound scaffold can be readily derivatized at several positions to optimize its biological activity. The amide nitrogen, the cyclopropyl ring, and the aromatic ring all present opportunities for chemical modification.

A prime example of such a strategy is the development of the aforementioned p38 MAPK inhibitors. In the synthesis of N-cyclopropylbenzamide-benzophenone hybrids, various substituents were introduced on both the benzophenone and the N-cyclopropylbenzamide moieties to explore the structure-activity relationship (SAR) nih.gov. These modifications aimed to enhance potency, selectivity, and pharmacokinetic properties. The discovery of AZD6703 involved modifications to the quinazolinone core, which was attached to the N-cyclopropylbenzamide fragment, to address issues of solubility and plasma protein binding nih.gov.

The following table showcases examples of derivatization strategies based on the N-cyclopropylbenzamide scaffold for the development of kinase inhibitors.

Parent Scaffold Modification Site Introduced Functional Group/Moiety Resulting Compound Class Target
N-CyclopropylbenzamidePhenyl ring (ortho or meta to amide)QuinazolinoneQuinazolinone-based inhibitorsp38α MAP Kinase
N-CyclopropylbenzamidePhenyl ring (para to amide)BenzophenoneBenzophenone-N-cyclopropylbenzamide hybridsp38 MAP Kinase

Exploration of Analogues with Modified Substituent Patterns

Systematic modification of the substituent patterns on the this compound scaffold is a key strategy in drug discovery to fine-tune biological activity and selectivity. The fluorine atom at the 4-position of the phenyl ring, for instance, is a common bioisosteric replacement for a hydrogen atom and can influence metabolic stability and binding affinity.

In the development of p38α MAP kinase inhibitors, the substitution pattern on the phenyl ring of the N-cyclopropylbenzamide moiety was found to be crucial for activity. For AZD6703, a methyl group was present at the 4-position of the benzamide (B126) ring, adjacent to the cyclopropylamide group nih.gov. In the case of the benzophenone hybrids, various substitutions on the benzophenone ring were explored to understand their impact on inhibitory potency nih.gov.

The exploration of different substitution patterns allows for the generation of a library of analogues, which can be screened against various biological targets, leading to the discovery of novel therapeutic agents.

The table below illustrates the impact of substituent modifications on the biological activity of N-cyclopropylbenzamide derivatives.

Base Structure Substituent at R1 Substituent at R2 Biological Target Observed Activity
R1-Phenyl-CO-NH-Cyclopropyl4-Fluoro--Synthetic Intermediate
3-(Quinazolinone)-4-methyl-Phenyl-CO-NH-Cyclopropyl6-(4-methylpiperazin-1-yl)-p38α MAP KinasePotent Inhibition
3-(Benzophenone)-Phenyl-CO-NH-CyclopropylVarious on Benzophenone-p38 MAP KinaseStructure-dependent Inhibition

Environmental Fate and Degradation Mechanisms of Fluorinated Benzamides

Biodegradation Pathways in Environmental Compartments

There is currently no available research detailing the biodegradation of N-Cyclopropyl 4-fluorobenzamide (B1200420) in environmental compartments such as soil or aquatic sediments.

Aerobic and Anaerobic Transformation in Soil

No studies were found that investigated the transformation of N-Cyclopropyl 4-fluorobenzamide in soil under either aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions. Research in this area would be necessary to determine its persistence in terrestrial ecosystems and the potential for it to be broken down by soil microorganisms.

Aquatic Sediment System Degradation

Similarly, information regarding the degradation of this compound within aquatic sediment systems is absent from the scientific literature. The behavior of this compound in the benthic environments of rivers, lakes, and oceans is currently unknown.

Photolytic Degradation Processes

No specific studies on the photolytic degradation of this compound were identified. Photolysis, the breakdown of compounds by light, can be a significant environmental degradation pathway for many chemical substances. However, the susceptibility of this compound to this process, the wavelengths of light that might affect it, and the resulting transformation products have not been reported.

Metabolite Identification and Fate Studies

Due to the lack of research on the biodegradation and photolytic degradation of this compound, there is no information available on the identity or environmental fate of any of its potential metabolites. Metabolite identification is a crucial step in understanding the full environmental impact of a compound, as some breakdown products can be more persistent or toxic than the parent chemical.

Q & A

Q. Q1. What is the optimal synthetic route for N-Cyclopropyl 4-fluorobenzamide, and how can reaction efficiency be validated?

The compound is synthesized via acylation of cyclopropylamine with 4-fluorobenzoyl chloride under standard amidation conditions (e.g., GP A protocol). A reported yield of 92% was achieved using 4-fluorobenzoyl chloride (9.09 mmol) and cyclopropylamine, followed by purification to obtain a white solid . Validation includes monitoring reaction completion via TLC, NMR, or LC-MS. For purity assessment, elemental analysis or high-resolution mass spectrometry (HRMS) is recommended.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and fluorobenzamide aromatic signals (δ ~7.1–7.8 ppm) .
  • 19F NMR : To detect the fluorine environment (δ ~-109 ppm for para-substituted fluorine in benzamide derivatives) .
  • FT-IR : For amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Structural and Crystallographic Analysis

Q. Q3. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Mercury can resolve bond lengths, angles, and non-covalent interactions. For example, fluorine atoms in fluorobenzamides exhibit distinct electrostatic potentials, aiding in identifying repulsive F⋯F contacts or stabilizing interactions . Refinement protocols in SHELXL (e.g., restraints for disordered moieties) are critical for accuracy .

Q. Q4. How do computational methods complement experimental structural data?

Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces, which predict interaction sites (e.g., fluorine’s electron-withdrawing effect on benzamide reactivity). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) .

Physicochemical Properties and Stability

Q. Q5. What are the key physicochemical properties of this compound, and how can they be determined experimentally?

  • LogP : Estimated via reverse-phase HPLC or computational tools (e.g., Open Babel) to predict lipophilicity (reported LogP ~1.6 for 4-fluorobenzamide analogs) .
  • Melting Point : Determined via differential scanning calorimetry (DSC); analogs like 4-fluorobenzamide melt at ~155°C .
  • Solubility : Tested in solvents (DMSO, ethanol) using gravimetric or UV-Vis methods.

Q. Q6. How should researchers address missing stability data for this compound?

Accelerated stability studies (e.g., ICH Q1A guidelines) under varying pH, temperature, and humidity can identify degradation pathways. For reactive sites (e.g., cyclopropyl ring strain), monitor via NMR or LC-MS over time .

Advanced Research Applications

Q. Q7. What strategies are used to explore the structure-activity relationship (SAR) of this compound in drug discovery?

  • Functional Group Modifications : Replace fluorine with Cl/CF₃ or cyclopropyl with bulkier groups to assess bioactivity changes. For example, trifluoromethyl analogs enhance metabolic stability .
  • Enzymatic Assays : Test inhibition of targets like carbonic anhydrase (4-fluorobenzamide is a known inhibitor) .

Q. Q8. How can contradictory pharmacological data for fluorobenzamide derivatives be resolved?

Case study: If anti-inflammatory activity (COX inhibition) conflicts with cytotoxicity, perform dose-response assays (IC50 vs. CC50) and selectivity profiling. Cross-validate using orthogonal methods (e.g., Western blot for protein targets) .

Methodological Challenges and Solutions

Q. Q9. What experimental design considerations are critical for scaling up synthesis without compromising yield?

  • Catalyst Optimization : Use HATU/DCC over EDCl for higher coupling efficiency.
  • Purification : Switch from column chromatography to recrystallization for large-scale purity .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Q. Q10. How can researchers mitigate crystallographic disorder in this compound?

Apply SHELXL’s “SIMU” and “DELU” restraints to model disorder. For severe cases, use twin refinement or low-temperature data collection to reduce thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.